2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCUIAXPPVWBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylate cyclase activity in response to adenosine.
Mode of Action
This compound interacts with the A1 adenosine receptor as an orthosteric antagonist . This means it binds to the same site as the endogenous ligand, adenosine, and prevents its action. This interaction results in the inhibition of adenylate cyclase activity.
Biochemical Pathways
The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . By acting as an antagonist, it prevents the inhibitory effect of adenosine on adenylate cyclase, potentially leading to increased levels of cyclic AMP.
Pharmacokinetics
Factors such as its molecular weight (29836 g/mol) and its physical form (dark yellow powder) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The antagonistic action of this compound at the A1 adenosine receptor can lead to changes in cellular signaling, potentially affecting various physiological processes regulated by adenosine.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other interacting molecules. For instance, the compound is stored at a temperature of 0-5°C, suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, affecting its binding properties as a function of concentration and temperature . Additionally, molecular docking studies have revealed its interactions with bovine serum albumin, human leukemia inhibitory factor, and DNA . These interactions suggest that this compound may influence various biochemical pathways and processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to cause significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates that the compound can influence cell cycle regulation, potentially affecting cell proliferation and apoptosis. Furthermore, its impact on cell signaling pathways, gene expression, and cellular metabolism is an area of active research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with tyrosine-protein phosphatase non-receptor type 1, suggesting a role in modulating phosphorylation events . Additionally, changes in gene expression induced by this compound have been documented, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its binding properties with serum albumin vary with concentration and temperature, indicating that its activity may be modulated by environmental factors . Long-term studies in vitro and in vivo are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses can lead to significant accumulation of cells in specific phases of the cell cycle, while lower doses may have minimal effects . Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serum albumin and other proteins suggests a role in modulating metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.
Biological Activity
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H10N2S
- Molecular Weight : 170.24 g/mol
- CAS Number : 24237-39-6
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study reported that various thiophene derivatives demonstrated promising activity against Pseudomonas aeruginosa and Escherichia coli, with inhibition percentages reaching up to 94.5% at certain concentrations . The structure-activity relationship (SAR) analysis revealed that modifications in the thiophene ring could enhance antimicrobial efficacy.
Antileishmanial Activity
In vitro studies have shown that certain derivatives of this compound possess potent antileishmanial activity against Leishmania major. One derivative exhibited an EC50 value of 0.09 µM against promastigotes and demonstrated over 75% inhibition of intracellular amastigotes at a concentration of 0.63 µM . The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death without significant cytotoxicity towards mammalian cells.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. The specific mechanisms include the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial effects of substituted tetrahydrothieno[2,3-c]pyridine compounds. The study utilized agar-well diffusion methods to assess activity against multiple bacterial strains. The results demonstrated that compounds with specific substitutions on the thiophene ring showed enhanced antibacterial activity compared to their parent structures.
| Compound | % Inhibition against E. coli | % Inhibition against P. aeruginosa |
|---|---|---|
| Compound A | 94.5% | 67.3% |
| Compound B | 72.5% | 50.5% |
| Compound C | 41.1% | 34.9% |
Case Study 2: Antileishmanial Activity
In another study examining antileishmanial properties, a derivative was tested for its effects on Leishmania major. The compound's ability to induce ROS production was linked to its efficacy in inhibiting parasite growth.
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species Generation : Induces oxidative stress in microbial and cancer cells.
- Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cellular metabolism in pathogens.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
Comparison with Similar Compounds
Modifications at Position 6
Substituents at position 6 significantly influence receptor binding and solubility:
- 6-Methyl derivative (3b): Synthesized via NaOH-mediated hydrolysis of ethyl ester precursors. Exhibits moderate A1 adenosine receptor allosteric modulation .
- 6-(tert-Butoxycarbonyl) derivative (3c) : Introduced via KOH hydrolysis, this derivative improves solubility upon conversion to hydrochloride salts, enhancing pharmacokinetic properties .
- 6-Benzyl derivative (4a) : Demonstrates enhanced receptor affinity compared to 3b and 3c, attributed to hydrophobic interactions with the benzyl group .
Modifications at Position 2
The 2-amino group is critical for activity, but substitutions can alter target specificity:
- 2-Formamido derivative (C3): Replaces the amino group with a formamido moiety, resulting in potent PTP1B inhibition (pKi = 8.2) .
- 2-(Oxalyl-amino) derivative (OTA): Features an oxalyl group, enhancing interactions with tyrosine phosphatase active sites. Molecular weight: 270.26 g/mol; SMILES: O=C(O)C(=O)Nc1sc2c(c1C(=O)O)CCNC2 .
- 2-(Perfluorobenzamido) derivative : Exhibits anti-tubercular activity (MIC = 0.23 μM against Mtb H37Rv) .
Table 2: Position 2 Substitutions and Target Effects
Carboxylic Acid Derivatives vs. Esters
Replacing the carboxylic acid with esters or amides alters solubility and bioavailability:
- Ethyl ester derivatives: Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (MW: 330.40 g/mol) shows reduced polarity, improving membrane permeability .
- 3-Carboxamides (7a, 7b) : Synthesized via direct amidation, these derivatives form water-soluble hydrochloride salts, enhancing in vivo stability .
Table 3: Carboxylic Acid vs. Ester/Amide Derivatives
Key Research Findings
- Anti-Mycobacterial Activity : 2,6-Disubstituted derivatives (e.g., 6-ethyl, 2-perfluorobenzamido) show potent activity against drug-resistant Mycobacterium tuberculosis (MIC < 0.5 μM) via 3D QSAR models .
- Allosteric vs. Competitive Effects : Analogs like PD 81,723 balance allosteric enhancement and competitive antagonism at A1 receptors, with >1000-fold variability in activity ratios depending on substituents .
- Enzyme Inhibition: The oxalyl-amino derivative (OTA) binds PTP1B with high specificity, suggesting utility in diabetes and oncology .
Preparation Methods
Methodology:
- Starting Materials: Ethyl cyanoacetate, N-substituted piperidones, elemental sulfur.
- Procedure:
- React ethyl cyanoacetate with N-substituted piperidones (1a–c) in the presence of sulfur and a base such as morpholine or potassium hydroxide (KOH).
- The reaction proceeds via a multistep process involving Knoevenagel condensation, cyclization, and sulfur incorporation.
- Post-reaction, acid hydrolysis or Boc deprotection yields the free amino acid.
Research Findings:
- The process yields high purity TTPCA analogs with yields typically ranging from 85% to 90%.
- The reaction conditions are mild, often conducted at reflux in ethanol or ethanol-water mixtures.
- The reaction mechanism involves initial formation of 2-aminothiophenes, followed by cyclization to form the tetrahydrothieno[2,3-c]pyridine core.
Data Table 1: Gewald Reaction Conditions and Yields
| Starting Material | Solvent | Base | Sulfur Source | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Substituted piperidones | Ethanol | KOH or Morpholine | Elemental sulfur | Reflux | 85-90 | High purity, broad substrate scope |
| 2-Cyanoacetamide | Ethanol | KOH | Elemental sulfur | Reflux | 80 | Direct synthesis of carboxamide derivatives |
Direct Amidation of 3-Carboxylic Acid Derivatives
An alternative approach involves the direct amidation of 3-carboxylic acid derivatives of TTPCA, which can be synthesized via the Gewald route or other methods.
Methodology:
- Starting Materials: 3-carboxylic acids derived from Gewald intermediates.
- Procedure:
- Activation of the carboxylic acid using coupling agents such as EDC or DCC.
- Reaction with ammonia or primary amines to form the corresponding amides.
- Purification by recrystallization yields the target amino acid.
Research Findings:
- This method offers a straightforward route to amino acid derivatives with high purity.
- It is especially useful for synthesizing specific derivatives with various substituents at the 6-position.
Data Table 2: Amidation Conditions
| Starting Material | Coupling Agent | Amine | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-Carboxylic acid | EDC or DCC | Ammonia | Dichloromethane | Room temp | 75-85 | Efficient for amino derivatives |
Synthesis via Cyclization of 2-Aminothiophenes
This route involves the synthesis of 2-aminothiophenes followed by cyclization to form the tetrahydrothieno[2,3-c]pyridine core.
Methodology:
Research Findings:
- The cyclization step is typically performed under mild, metal-free conditions.
- Yields are generally high (>80%), with the process being atom-economical and environmentally friendly.
- The reaction scope includes various substituents at the 6-position, allowing for structural diversification.
Data Table 3: Cyclization Conditions
| Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Aminothiophene | Formaldehyde + Primary amine | Ethanol | Reflux | 2-3 min | 80-90 | Broad substrate scope |
Quantum Chemical and Mechanistic Insights
Recent computational studies, including density functional theory (DFT), have elucidated the reaction pathways, confirming the feasibility of cyclization via intramolecular nucleophilic addition or S_N2 substitution mechanisms. These insights guide the optimization of reaction conditions and substrate selection, ensuring high yields and selectivity.
Summary of Key Preparation Methods
| Method | Starting Materials | Key Features | Typical Yield | Advantages |
|---|---|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, N-substituted piperidones, sulfur | Multistep, mild, broad scope | 85-90% | Versatile, high yield, environmentally benign |
| Amidation of Carboxylic Acids | 3-Carboxylic acids, amines | Direct, straightforward | 75-85% | Specific derivatives, high purity |
| Cyclization of 2-Aminothiophenes | 2-Aminothiophenes, formaldehyde, primary amines | Atom-economical, mild | 80-90% | Diversification, eco-friendly |
Q & A
Q. What are the standard synthetic protocols for preparing 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid and its derivatives?
The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving a ketone, cyanoacetamide, and elemental sulfur. For example, derivatives with 6-methyl or 6-benzyl substituents are prepared using substituted 4-piperidones and 2-cyanoacetamide/malononitrile under reflux in ethanol with morpholine as a catalyst . Post-synthetic modifications, such as amidations or salt formation (e.g., hydrochloride salts), are employed to enhance solubility and stability .
Q. How are solubility and stability challenges addressed during experimental workflows?
Hydrochloride salt formation is a common strategy to improve aqueous solubility. For instance, converting 3-carboxamides to hydrochloride salts increases water compatibility, enabling biological assays . Stability is assessed via NMR and mass spectrometry (MS) under varying pH and temperature conditions. For example, 1H/13C NMR in DMSO-d6 or D2O confirms structural integrity post-synthesis .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 10.66 ppm for NH+ in hydrochloride salts; δ 165.1 ppm for carbonyl carbons) .
- HR-ESMS : Validates molecular weight (e.g., observed m/z 302.1318 vs. calculated 302.1322 for C16H20N3OS+) .
- Melting Point (Mp) : Used as a purity indicator (e.g., Mp 190–195°C for derivatives like 6g) .
Advanced Research Questions
Q. How can substituent effects at the 3- and 6-positions be systematically studied to optimize A1 adenosine receptor binding?
Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., tert-butoxycarbonyl, benzyl) and evaluating their binding affinities via radioligand displacement assays. For example, 6-methyl substituents enhance receptor affinity compared to bulkier groups, as shown by IC50 values in competitive binding experiments . Computational docking (e.g., using AutoDock Vina) can predict interactions with receptor allosteric sites .
Q. How should researchers resolve contradictions in receptor binding data between similar derivatives?
Contradictions may arise from assay conditions (e.g., buffer pH, salt concentrations) or conformational flexibility. For example, discrepancies in IC50 values for 6-benzyl vs. 6-methyl derivatives can be addressed by repeating assays under standardized conditions and performing molecular dynamics simulations to assess ligand-receptor flexibility .
Q. What methodologies are recommended for assessing compound stability under physiological conditions?
- Accelerated Stability Testing : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid at 37°C, followed by HPLC-UV analysis to monitor degradation .
- Mass Spectrometry : Identify degradation products (e.g., via LC-HRMS) to propose degradation pathways .
- Solid-State Stability : Store hydrochloride salts under controlled humidity (e.g., 25°C/60% RH) and analyze crystallinity via XRPD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
